(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

Descripción

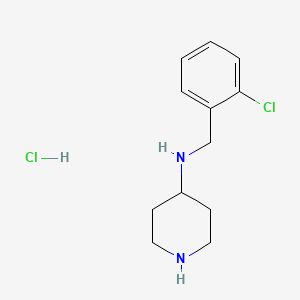

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a piperidine derivative featuring a 2-chlorobenzyl substituent attached to the piperidin-4-yl-amine backbone. Its molecular formula is C₁₂H₁₈Cl₂N₂, with a molecular weight of 261.19 g/mol (inferred from analogs in ). The compound is characterized by a primary amine group on the piperidine ring, a benzyl group substituted with a chlorine atom at the ortho (2-) position, and a hydrochloride counterion for solubility and stability.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZKPKSNTQJBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

Formation of 2-Chlorobenzyl chloride: This is achieved by the chlorination of toluene using chlorine gas in the presence of light, which facilitates the formation of 2-chlorobenzyl chloride.

Nucleophilic Substitution Reaction: The 2-chlorobenzyl chloride is then reacted with piperidin-4-yl-amine in the presence of a base such as sodium hydroxide. This reaction results in the formation of (2-Chloro-benzyl)-piperidin-4-yl-amine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The amine group can undergo oxidation to form corresponding nitroso or nitro derivatives, and reduction reactions can convert it to secondary or tertiary amines.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.

Oxidation: Hydrogen peroxide or potassium permanganate as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Hydrolysis: Aqueous solutions of strong acids or bases.

Major Products Formed

Nucleophilic Substitution: Substituted piperidine derivatives.

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Hydrolysis: Free amine and hydrochloric acid.

Aplicaciones Científicas De Investigación

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors.

Comparación Con Compuestos Similares

1-(4-Chlorobenzyl)-piperidin-4-amine hydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂ (identical to the target compound).

- Key Difference : Chlorine substitution at the para (4-) position instead of ortho (2-).

- Computational studies on related compounds (e.g., 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine) suggest that ortho-substitution alters vibrational spectra and hyperpolarizability due to steric and electronic effects .

(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

- Molecular Formula : C₁₂H₁₇Cl₃N₂.

- Key Difference : Two chlorine atoms at the 2- and 5- positions on the benzyl ring.

- Impact: Increased electron-withdrawing effects and molecular weight (296.64 g/mol) compared to the mono-chloro analog. Dichloro derivatives often exhibit enhanced metabolic stability in medicinal chemistry but may reduce solubility .

Backbone Modifications

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

- Molecular Formula : C₁₃H₂₀Cl₂N₂.

- Key Difference : Methylation of the amine group (secondary amine vs. primary amine in the target compound).

- This modification is common in CNS-targeting drugs .

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

- Molecular Formula : C₁₃H₂₀Cl₂N₂.

- Key Difference : Addition of a methyl group to the amine side chain.

- Impact : Increases molecular weight (275.22 g/mol) and lipophilicity, which could enhance tissue distribution but reduce aqueous solubility .

Heterocyclic Derivatives

(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₄.

- Key Difference : Replacement of the benzyl group with a 6-chloropyrimidinyl moiety.

- Impact : Introduces aromatic nitrogen heterocycles, which are prevalent in kinase inhibitors and antiviral agents. The pyrimidine ring enhances π-π stacking interactions in target binding .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution | Amine Type |

|---|---|---|---|---|

| (2-Chloro-benzyl)-piperidin-4-yl-amine HCl | C₁₂H₁₈Cl₂N₂ | 261.19 | 2- (ortho) | Primary |

| 1-(4-Chlorobenzyl)-piperidin-4-amine HCl | C₁₂H₁₈Cl₂N₂ | 261.19 | 4- (para) | Primary |

| (2,5-Dichloro-benzyl)-piperidin-4-yl-amine HCl | C₁₂H₁₇Cl₃N₂ | 296.64 | 2,5- | Primary |

| N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl | C₁₃H₂₀Cl₂N₂ | 275.22 | 4- (para) | Secondary (N-Me) |

Table 2: Key Comparative Insights

| Feature | (2-Chloro-benzyl)-piperidin-4-yl-amine HCl | Analogs with Para-Substitution | Dichloro Derivatives | Methylated Amines |

|---|---|---|---|---|

| Steric Effects | High (ortho-Cl) | Low | Moderate | Variable |

| Electron Effects | Strong electron-withdrawing | Moderate | Very strong | Reduced basicity |

| Solubility | Moderate (HCl salt) | Higher (para-Cl) | Lower | Lower |

| Drug Likeness | Suitable for CNS targets | Improved metabolic stability | Enhanced stability | Improved BBB penetration |

Actividad Biológica

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring with a 2-chlorobenzyl substituent, which plays a crucial role in its pharmacological profile. The hydrochloride salt form enhances its solubility and stability, making it suitable for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The mechanism of action involves the compound's interaction with specific biological targets, including receptors and enzymes. It modulates neurotransmitter levels and has been implicated in various pharmacological effects, including:

- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

- Opioid Receptor Interaction : The compound exhibits potential antinociceptive effects through interactions with opioid receptors, suggesting pain-relief properties.

- Antitumor Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

1. Antidepressant Activity

Research indicates that derivatives of piperidine can modulate neurotransmitter systems involved in mood regulation. Compounds similar to this compound have demonstrated potential antidepressant effects by enhancing serotonin and norepinephrine levels in the brain.

2. Antinociceptive Effects

In vivo studies have shown that this compound may reduce pain perception through its action on the central nervous system, particularly by interacting with mu-opioid receptors.

3. Antitumor Properties

The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines in preliminary assays.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of this compound:

- Antidepressant Efficacy : A study conducted by Liu et al. demonstrated that piperidine derivatives could significantly improve depressive-like behaviors in animal models, suggesting their potential as antidepressants .

- Antinociceptive Study : An experimental model evaluated the analgesic properties of this compound, revealing a dose-dependent reduction in pain response, supporting its use as an analgesic agent.

- Antitumor Activity Evaluation : In vitro studies on various cancer cell lines showed that this compound could inhibit cell growth effectively, indicating its potential as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.